molecular formula C15H14BrNO2 B186109 N-(2-bromo-4-methylphenyl)-3-methoxybenzamide CAS No. 353782-91-9

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide

Cat. No. B186109
M. Wt: 320.18 g/mol
InChI Key: QVKOJORDYWUIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-bromo-4-methylphenyl)-3-methoxybenzamide” is a chemical compound that likely contains a benzamide group, which is a common feature in many pharmaceutical drugs . The presence of the bromo and methoxy groups may also influence its properties and potential applications.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromo-methylphenyl-amine with 3-methoxybenzoyl chloride, in a process similar to standard amide bond formation reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzamide core, with a bromo group and a methyl group on one phenyl ring, and a methoxy group on the other .


Chemical Reactions Analysis

As a benzamide, this compound could potentially undergo various chemical reactions. For example, it might participate in nucleophilic substitution reactions at the bromine position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo group would likely make it relatively heavy and possibly more reactive .

Scientific Research Applications

Antioxidant Potential

Research into nitrogen-containing bromophenols, including structures similar to N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, has identified significant antioxidant potential. These compounds, derived from marine sources like the red alga Rhodomela confervoides, have shown potent scavenging activity against radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antiviral Activities

A series of novel N-phenylbenzamide derivatives, closely related to the compound of interest, demonstrated effective anti-EV 71 activities in vitro. These compounds, including ones structurally similar to N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, showed low micromolar concentrations' activity against the EV 71 strains, indicating their potential as lead compounds for developing anti-EV 71 drugs (Ji et al., 2013).

Antidiabetic and Metabolic Disorder Applications

The compound (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158), which shares a structural motif with N-(2-bromo-4-methylphenyl)-3-methoxybenzamide, has been investigated for its antidiabetic potential. It demonstrated PPARα/γ dual activation, suggesting its utility as a therapeutic agent against type 2 diabetes and related metabolic disorders by improving glucose and lipid abnormalities (Jung et al., 2017).

Antimicrobial Properties

Research has also explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds, which are structurally related to the compound , exhibited significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests their potential for therapeutic intervention against microbial diseases (Desai et al., 2013).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to explore its efficacy and safety .

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-6-7-14(13(16)8-10)17-15(18)11-4-3-5-12(9-11)19-2/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKOJORDYWUIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357928
Record name N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-3-methoxybenzamide

CAS RN

353782-91-9
Record name N-(2-bromo-4-methylphenyl)-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.